molecular formula C38H28Si B6363388 Bis(fluoren-9-yl)diphenylsilane CAS No. 18821-91-5

Bis(fluoren-9-yl)diphenylsilane

Cat. No. B6363388
CAS RN: 18821-91-5
M. Wt: 512.7 g/mol
InChI Key: HWFXIOOSQDNDSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(fluoren-9-yl)diphenylsilane (BFDPS) is a type of organosilicon compound that belongs to the family of fluorene-based silane compounds. It is a colorless, odorless, and non-toxic compound that is widely used in a variety of scientific research applications. BFDPS has a wide range of applications in the fields of chemistry, biology, and materials science. It is also used as a reagent in various reactions, such as cross-linking and polymerization.

Mechanism of Action

The mechanism of action of Bis(fluoren-9-yl)diphenylsilane is based on its ability to form strong bonds with other molecules. This is due to its high reactivity and the presence of multiple reactive sites on its structure. When this compound is exposed to other molecules, it forms strong covalent bonds with them, resulting in the formation of polymers and other materials.
Biochemical and Physiological Effects
This compound is a non-toxic compound and does not have any significant biochemical or physiological effects. It is considered to be safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

Bis(fluoren-9-yl)diphenylsilane has several advantages for use in laboratory experiments. It has a low toxicity, is non-flammable, and can be used in a variety of reactions. It is also easy to handle and store. The main limitation of this compound is that it is a relatively expensive compound, which can limit its use in some experiments.

Future Directions

There are several potential future directions for the use of Bis(fluoren-9-yl)diphenylsilane in scientific research. It could be used as a reagent in the synthesis of new materials, such as semiconductors and optoelectronic materials. It could also be used as a catalyst in the synthesis of polymers and as a cross-linking agent in the preparation of polymers. This compound could also be used in the synthesis of organosilicon compounds and as a reagent in organic synthesis. Finally, it could be used as a reagent in the production of pharmaceuticals and other compounds.

Synthesis Methods

Bis(fluoren-9-yl)diphenylsilane is usually synthesized through a reaction between fluorene-9-yl alcohol and diphenylsilane. This reaction can be carried out in a solvent or in the presence of a catalyst. The reaction takes place at an elevated temperature, usually around 100°C. The product of this reaction is a colorless liquid with a molecular weight of 437.50 g/mol.

Scientific Research Applications

Bis(fluoren-9-yl)diphenylsilane is a versatile compound that is used in a variety of scientific research applications. It is used as a reagent in organic synthesis and can be used to prepare a variety of organosilicon compounds. It is also used as a cross-linking agent in the preparation of polymers and as a catalyst in the synthesis of polymers. This compound is also used in the preparation of semiconductors, optoelectronic materials, and other materials.

properties

IUPAC Name

bis(9H-fluoren-9-yl)-diphenylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H28Si/c1-3-15-27(16-4-1)39(28-17-5-2-6-18-28,37-33-23-11-7-19-29(33)30-20-8-12-24-34(30)37)38-35-25-13-9-21-31(35)32-22-10-14-26-36(32)38/h1-26,37-38H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFXIOOSQDNDSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2C3=CC=CC=C3C4=CC=CC=C24)(C5C6=CC=CC=C6C7=CC=CC=C57)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H28Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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